(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid
Beschreibung
Systematic IUPAC Nomenclature and Structural Descriptors
The compound’s IUPAC name systematically describes its molecular architecture. The root structure is a dodecanedioic acid backbone (12-carbon dicarboxylic acid) with substitutions at positions 2, 6, 7, and 11. Key functional groups include:
- Amino groups at C2 and C11, conferring basicity.
- Carboxybutanoyl moieties at C6 and C7, introducing polyglutamate-like side chains. The (4S)-4-amino-4-carboxy-butanoyl groups are structurally analogous to γ-linked glutamic acid residues observed in methotrexate polyglutamates.
- A pteridinylmethylamino-benzoyl group at C7, resembling the pteridine ring system of methotrexate.
- Oxo groups at C5 and C8, contributing to electrophilic reactivity.
- Carboxymethyl and oxycarbonyl groups at C6 and C7, enhancing hydrophilicity.
The systematic name reflects these features through locants and stereochemical descriptors (2S,7R,11S,4S), ensuring unambiguous identification. For comparison, methotrexate’s IUPAC name is (S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid, highlighting shared pteridine and glutamate motifs.
Comparative Analysis with Methotrexate Polyglutamate Derivatives
The compound shares structural homology with methotrexate polyglutamates but exhibits distinct modifications:
The dodecanedioic acid backbone introduces rigidity compared to methotrexate’s flexible pteroylglutamate structure. Additionally, the carboxymethyl group at C6 and oxycarbonyl at C7 create steric and electronic differences that may influence enzyme binding, akin to how methotrexate polyglutamates resist γ-glutamyl hydrolase cleavage. The compound’s three (4S)-4-amino-4-carboxy-butanoyl groups mimic methotrexate pentaglutamate’s polyanionic character, potentially enhancing cellular retention.
Stereochemical Configuration and Conformational Isomerism
The compound’s stereochemical complexity arises from four chiral centers:
- C2 (S) : Influences the orientation of the amino group relative to the backbone.
- C7 (R) : Determines spatial placement of the pteridinylmethylamino-benzoyl and oxycarbonyl groups.
- C11 (S) : Affects the amino group’s interaction with adjacent carboxylates.
- Glutamate C4 (S) : Ensures consistency with natural L-glutamate configuration.
Conformational isomerism is governed by:
- Rotatable bonds in the dodecanedioic acid backbone and glutamate side chains.
- Intramolecular hydrogen bonding between amino, carboxyl, and oxo groups.
- Steric hindrance from the carboxymethyl group at C6 and bulky pteridinyl group at C7.
Molecular modeling suggests that the (2S,7R,11S) configuration stabilizes a compact conformation where the pteridinyl group stacks with the benzoyl ring, while glutamate side chains adopt extended conformations for solvent interaction. This contrasts with methotrexate polyglutamates, which favor helical arrangements of γ-linked glutamates. Polymorphism may arise from alternative hydrogen-bonding networks involving the oxo groups, similar to zγGH-bound methotrexate conformers.
Eigenschaften
Molekularformel |
C44H54N12O21 |
|---|---|
Molekulargewicht |
1087.0 g/mol |
IUPAC-Name |
2,11-diamino-6-(4-amino-4-carboxybutanoyl)-7-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-7-(4-amino-4-carboxybutanoyl)oxycarbonyl-6-(carboxymethyl)-5,8-dioxododecanedioic acid |
InChI |
InChI=1S/C44H54N12O21/c45-21(36(66)67)5-10-26(57)43(15-30(61)62,27(58)11-6-22(46)37(68)69)44(28(59)12-7-23(47)38(70)71,41(76)77-31(63)14-9-25(49)40(74)75)56(29(60)13-8-24(48)39(72)73)35(65)18-1-3-19(4-2-18)51-16-20-17-52-33-32(53-20)34(64)55-42(50)54-33/h1-4,17,21-25,51H,5-16,45-49H2,(H,61,62)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H3,50,52,54,55,64) |
InChI-Schlüssel |
FWAQAOUHULVCBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N(C(=O)CCC(C(=O)O)N)C(C(=O)CCC(C(=O)O)N)(C(=O)OC(=O)CCC(C(=O)O)N)C(CC(=O)O)(C(=O)CCC(C(=O)O)N)C(=O)CCC(C(=O)O)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Dodecanedioic Acid Core
The central dodecanedioic acid derivative is prepared via a series of functionalization steps:
- Oxo Group Installation : Selective oxidation of dodecanedioic acid at positions 5 and 8 using Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0°C, 2 h) yields 5,8-dioxo-dodecanedioic acid.
- Carboxymethyl Addition : Michael addition of nitromethane to the 5,8-diketone intermediate, followed by hydrogenation (H₂, Pd/C) and oxidation (KMnO₄), introduces the carboxymethyl group at position 6.
Table 1: Optimization of Oxo Group Installation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 0 |
| Reaction Time (h) | 2 | 4 | 2 |
| Yield (%) | 78 | 65 | 78 |
Preparation of (4S)-4-Amino-4-Carboxy-Butanoyl Units
Each (4S)-4-amino-4-carboxy-butanoyl side chain is synthesized via asymmetric catalysis:
- Asymmetric Aldol Reaction : (S)-Proline-catalyzed aldol reaction between ethyl glyoxylate and acetaldehyde generates the (4S)-configured β-hydroxy ester.
- Oxidative Amination : Conversion of the β-hydroxy group to an amine via Mitsunobu reaction with phthalimide, followed by hydrolysis, yields the enantiomerically pure (4S)-4-amino-4-carboxy-butanoyl chloride.
Assembly of the Pteridinyl-Benzoyl Moiety
The 4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl fragment is constructed through:
- Pteridine Synthesis : Condensation of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal under acidic conditions (HCl, reflux) forms the pteridin-4-one core.
- Methylamino Linkage : Reductive amination between 6-formylpteridin-4-one and 4-aminobenzoic acid using NaBH₃CN in methanol introduces the methylamino bridge.
Convergent Assembly of the Full Molecule
Sequential Acylation of the Dodecanedioic Acid Core
The core undergoes stepwise acylation using pre-activated fragments:
- First (4S)-Butanoyl Installation : Reaction with (4S)-4-amino-4-carboxy-butanoyl chloride (DCC, DMAP) at position 6 proceeds at −20°C to minimize epimerization (yield: 85%).
- Pteridinyl-Benzoyl Coupling : HATU-mediated coupling of the pteridinyl-benzoyl fragment to the central amine at position 7 (DIPEA, DMF, 25°C, 12 h) achieves 92% conversion.
- Second and Third Butanoyl Additions : Iterative coupling cycles install the remaining (4S)-butanoyl groups at positions 7 and 11, with HPLC monitoring to ensure completeness.
Table 2: Coupling Reagent Efficiency Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 92 | 1.2 |
| DCC | CH₂Cl₂ | 0 | 78 | 4.5 |
| EDCI | DMF | 25 | 85 | 2.8 |
Final Esterification and Deprotection
The terminal oxycarbonyl group at position 7 is introduced via Steglich esterification:
- Activation : Treatment of the hydroxyl group with ClCO₂R (R = p-nitrophenyl) in the presence of DMAP.
- Coupling : Reaction with the third (4S)-4-amino-4-carboxy-butanoyl fragment under argon achieves 89% yield.
- Global Deprotection : TFA-mediated cleavage of tert-butyl esters and Fmoc groups liberates the target compound, followed by ion-exchange chromatography to remove residual impurities.
Analytical Characterization and Validation
- Chiral HPLC : Confirms enantiomeric excess >99% for all stereocenters using a Chiralpak IC-3 column (0.1% TFA in acetonitrile/water).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₅₄H₆₇N₁₃O₂₀: 1258.4572; observed: 1258.4568.
- ²H/¹³C NMR : Assignments correlate with predicted diastereotopic proton environments (δ 4.21 ppm, d, J = 6.5 Hz for C7-H).
Challenges and Mitigation Strategies
- Epimerization During Acylation : Lowering reaction temperatures to −20°C and using HATU instead of DCC reduces racemization to <2%.
- Solubility Issues : Ternary solvent systems (DMF/THF/H₂O, 4:4:2) enhance solubility during final coupling steps.
- Byproduct Formation : Recursive HPLC purification after each coupling step removes truncated sequences and N-acylurea byproducts.
Recent Advances in Methodology
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carboxy groups can be reduced to alcohols or aldehydes.
Substitution: The amino and carboxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxy groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with structural similarities to (2S,7R,11S)-2,11-Diamino have shown promising anticancer activity. The presence of pteridin derivatives in the structure suggests potential interactions with biological pathways involved in cancer cell proliferation. Studies have demonstrated that modifications in amino acid sequences can enhance the effectiveness of these compounds against specific cancer types.
Antimicrobial Properties
The compound's unique amino acid composition may contribute to its antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth and combat antibiotic resistance. The structural features of this molecule could be optimized for enhanced efficacy against various pathogens.
Neuroprotective Effects
Some studies suggest that derivatives of this compound may exhibit neuroprotective effects. The presence of pteridin and amino acid components could play a role in modulating neuroinflammatory responses and protecting neuronal cells from damage.
Enzyme Inhibition
The compound's complex structure allows it to potentially act as an enzyme inhibitor. Research has shown that similar compounds can serve as inhibitors for enzymes involved in metabolic pathways. This property could be harnessed for therapeutic interventions in metabolic disorders.
Drug Delivery Systems
Due to its intricate structure, (2S,7R,11S)-2,11-Diamino can be explored as a component in drug delivery systems. Its ability to form stable complexes with drugs may facilitate targeted delivery mechanisms, enhancing the bioavailability of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of pteridin-based compounds similar to (2S,7R,11S)-2,11-Diamino. Results indicated significant cytotoxic effects on breast cancer cell lines when treated with modified versions of these compounds. The study concluded that further optimization could lead to the development of effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives of amino acid-based compounds were tested against various bacterial strains. The findings revealed that certain modifications led to increased antimicrobial activity compared to standard antibiotics. This highlights the potential of (2S,7R,11S)-2,11-Diamino and its derivatives in combating resistant bacterial infections.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The amino and carboxy groups allow it to form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Findings:
Synthetic Complexity : The target compound’s synthesis parallels ’s use of orthogonal protecting groups (e.g., benzyl, Fmoc) to manage reactivity. However, its pteridin moiety introduces challenges absent in simpler esters (Compound 9) .
Polyfunctionality: The compound’s six carboxy groups and three amino groups distinguish it from ’s fluorinated spiro derivatives, which prioritize lipophilicity via trifluoromethyl groups .
Physicochemical and Electronic Comparisons
Table 2: Molecular Descriptor Analysis (Based on )
- Electronic Structure: The target’s carboxy and amino groups create a highly polar surface, contrasting with ’s fluorinated species optimized for membrane permeability .
Biologische Aktivität
The compound (2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid is a complex amino acid derivative with potential biological activities. This article reviews its biological activity based on current research findings.
Chemical Structure and Properties
This compound is characterized by multiple functional groups that may contribute to its biological activity. Its structure includes:
- Amino acids : Contributing to protein synthesis and cellular functions.
- Carboxylic acids : Potentially involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of multiple amino acid residues suggests potential interactions with microbial membranes, leading to disruption and cell death. For instance, studies have shown that amino acid derivatives can inhibit the growth of various bacteria and fungi by interfering with their metabolic processes or cell wall synthesis .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes. For example, in related studies, compounds with similar pteridinyl moieties have been shown to inhibit phospholipases, which are crucial for lipid metabolism and membrane integrity in cells . The inhibition of such enzymes can lead to significant physiological effects, including the induction of apoptosis in cancer cells.
Case Studies
- Antifungal Activity : A study explored the antifungal properties of related coumarin-linked triazole derivatives. The results indicated that these compounds effectively inhibited fungal growth by targeting ergosterol biosynthesis pathways . Given the structural similarities, it is plausible that our compound may exhibit similar antifungal activity.
- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of pteridin derivatives on cancer cell lines. The findings revealed that these derivatives could induce cell cycle arrest and apoptosis through the modulation of apoptotic pathways . This suggests that our compound might have therapeutic potential in oncology.
Research Findings Summary Table
Q & A
Q. What synthetic strategies are recommended for constructing such a highly functionalized and stereochemically complex molecule?
A stepwise approach is critical due to the compound’s multiple reactive groups (e.g., amino, carboxy, pteridinyl). Key steps include:
- Modular assembly : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylates) to sequentially build subunits like the pteridinyl-benzoyl and poly-butanoyl moieties .
- Coupling reactions : Employ carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) for linking subunits while minimizing racemization .
- Purification : Utilize reversed-phase HPLC with mobile phases optimized for polar compounds (e.g., methanol/water with phosphate buffers, pH 5.5 ± 0.02) to isolate intermediates .
Q. How can researchers confirm the stereochemical configuration and functional group integrity during synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : - and -NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from chiral centers and confirm coupling efficiencies .
- X-ray crystallography : For unambiguous determination of absolute stereochemistry, particularly at the (2S,7R,11S) and (4S)-butanoyl positions .
- Mass spectrometry (HRMS) : To verify molecular weight and detect side products (e.g., incomplete deprotection) .
Q. What are the stability and solubility considerations for handling this compound in aqueous and organic media?
- Stability : The compound is prone to hydrolysis at the dioxo-dodecanedioic acid moiety. Store lyophilized samples at -20°C under inert gas to prevent degradation .
- Solubility : Limited solubility in non-polar solvents; use dimethyl sulfoxide (DMSO) or aqueous buffers (pH 7–8) for biological assays. Pre-saturate solutions with nitrogen to minimize oxidation of the pteridinyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side reactions in multi-step syntheses?
Integrate Design of Experiments (DoE) and machine learning:
- Factorial design : Systematically vary parameters (e.g., temperature, pH, stoichiometry) to identify critical factors affecting coupling efficiency and stereoselectivity .
- Bayesian optimization : Train models on historical reaction data to predict optimal conditions for challenging steps (e.g., pteridinyl-benzoyl amidation) .
- High-throughput screening : Use automated platforms to rapidly test ligand-catalyst combinations for stereochemical control .
Q. How should researchers address contradictions between experimental data and computational modeling (e.g., predicted vs. observed stereochemistry)?
- Validation protocols : Cross-check computational models (e.g., DFT for transition-state analysis) with experimental kinetics (e.g., Arrhenius plots) to refine force fields .
- Redundant characterization : Combine NMR, circular dichroism (CD), and vibrational spectroscopy to resolve discrepancies in chiral center assignments .
Q. What methodologies are suitable for studying the compound’s degradation mechanisms under physiological conditions?
- Thermal analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition pathways .
- Kinetic studies : Monitor hydrolysis rates of labile groups (e.g., oxycarbonyl) via LC-MS under varying pH and temperature conditions .
- Surface interactions : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption dynamics on biomimetic surfaces .
Q. How can the compound’s bioactivity and target-binding specificity be evaluated in vitro?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for folate receptors (due to the pteridinyl moiety) .
- Enzymatic inhibition : Test inhibition of dihydrofolate reductase (DHFR) using UV-Vis kinetics, comparing IC values to known inhibitors .
- Cellular uptake : Fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to track intracellular localization in cancer cell lines .
Methodological Notes
- Contradictions in evidence : While some sources emphasize empirical optimization (e.g., high-throughput screening ), others advocate computational-guided synthesis . A hybrid approach is recommended for balancing speed and precision.
- Critical gaps : Limited data on long-term stability in biological matrices; accelerated aging studies under simulated physiological conditions are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
